2,4,5-Trimethoxyphenol
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Overview
Description
2,4,5-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, characterized by the presence of three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its various applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2,4,5-Trimethoxyphenol (TMP) are diverse and include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
TMP interacts with its targets in a way that inhibits their function. For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits tubulin polymerization, a crucial process in cell division . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Biochemical Pathways
TMP affects various biochemical pathways through its interaction with its targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation . TMP’s inhibition of TrxR affects the cellular redox state, potentially leading to oxidative stress .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that tmp may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of TMP’s action are diverse due to its multiple targets. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Additionally, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
The 2,4,5-Trimethoxyphenol group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the this compound group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The this compound group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of this compound-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
The this compound group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the this compound moiety has been determined by several investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethoxyphenol can be synthesized through several methods. One common method involves the methylation of 2,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. Another method involves the demethylation of 2,4,5-trimethoxybenzaldehyde using boron tribromide.
Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of 2,4,5-trihydroxybenzaldehyde using dimethyl sulfate or methyl chloride in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
2,4,5-Trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3,4,5-Trimethoxyphenol: Similar in structure but with different substitution patterns.
2,4,6-Trimethoxyphenol: Another isomer with distinct chemical properties.
2,4,5-Trimethoxybenzaldehyde: A related compound with an aldehyde group instead of a hydroxyl group.
Uniqueness: 2,4,5-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2,4,5-trimethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPHIMRKLSEULX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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